molecular formula C23H19N3O2S B13374313 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B13374313
M. Wt: 401.5 g/mol
InChI Key: RUYYZPVXIANRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing substituents on the molecule.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[3-(1H-perimidin-2-ylmethylsulfanyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C23H19N3O2S/c27-22-16-8-1-2-9-17(16)23(28)26(22)12-5-13-29-14-20-24-18-10-3-6-15-7-4-11-19(25-20)21(15)18/h1-4,6-11H,5,12-14H2,(H,24,25)

InChI Key

RUYYZPVXIANRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSCC3=NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.